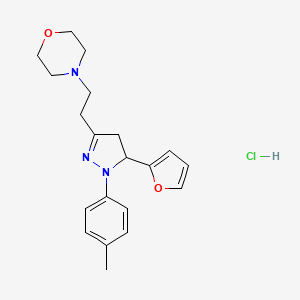
Pyrazoline, 5-(2-furyl)-3-(2-(morpholino)ethyl)-1-(p-tolyl)-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-p-Tolyl-3-(beta-morpholino-aethyl)-5-furyl-pyrazolin-hydrochlorid is a synthetic organic compound that belongs to the class of pyrazolines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-p-Tolyl-3-(beta-morpholino-aethyl)-5-furyl-pyrazolin-hydrochlorid typically involves the following steps:
Formation of the pyrazoline ring: This can be achieved through the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound.
Introduction of the p-Tolyl group: This step involves the use of a p-tolyl-substituted reagent, such as p-tolylhydrazine.
Attachment of the morpholinoethyl group: This can be done through nucleophilic substitution reactions.
Formation of the hydrochloride salt: The final compound is often converted to its hydrochloride salt form to enhance its stability and solubility.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
1-p-Tolyl-3-(beta-morpholino-aethyl)-5-furyl-pyrazolin-hydrochlorid can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazoline ring.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives, while substitution reactions can introduce various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-p-Tolyl-3-(beta-morpholino-aethyl)-5-furyl-pyrazolin-hydrochlorid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition of enzyme activity: Binding to the active site of an enzyme and preventing its normal function.
Receptor modulation: Interacting with cell surface receptors to alter cellular signaling pathways.
Pathway interference: Disrupting key biochemical pathways within cells.
類似化合物との比較
1-p-Tolyl-3-(beta-morpholino-aethyl)-5-furyl-pyrazolin-hydrochlorid can be compared with other pyrazoline derivatives, such as:
3,5-Diphenyl-2-pyrazoline: Known for its anti-inflammatory and analgesic properties.
1-Phenyl-3-(2-thiazolyl)-2-pyrazoline: Studied for its antimicrobial activity.
1-(4-Methoxyphenyl)-3-(4-chlorophenyl)-2-pyrazoline: Investigated for its potential anticancer effects.
The uniqueness of 1-p-Tolyl-3-(beta-morpholino-aethyl)-5-furyl-pyrazolin-hydrochlorid lies in its specific substituents, which may confer distinct biological activities and chemical properties.
特性
CAS番号 |
102129-28-2 |
|---|---|
分子式 |
C20H26ClN3O2 |
分子量 |
375.9 g/mol |
IUPAC名 |
4-[2-[3-(furan-2-yl)-2-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]ethyl]morpholine;hydrochloride |
InChI |
InChI=1S/C20H25N3O2.ClH/c1-16-4-6-18(7-5-16)23-19(20-3-2-12-25-20)15-17(21-23)8-9-22-10-13-24-14-11-22;/h2-7,12,19H,8-11,13-15H2,1H3;1H |
InChIキー |
SVEMQWDQWCEBOX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2C(CC(=N2)CCN3CCOCC3)C4=CC=CO4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



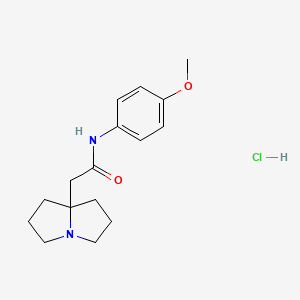

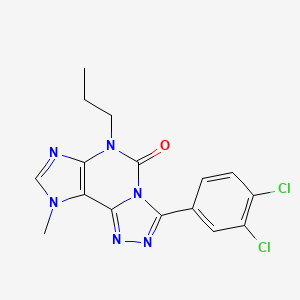

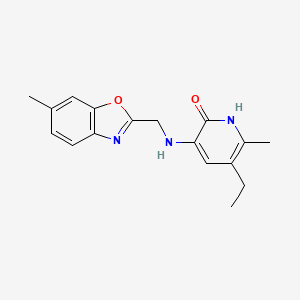
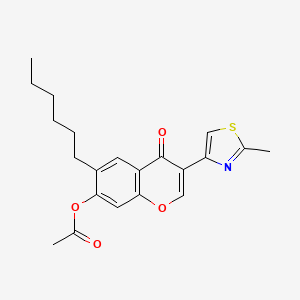
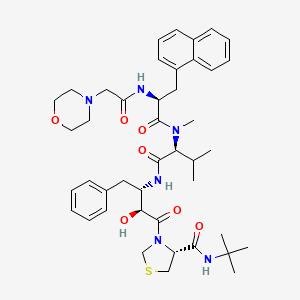

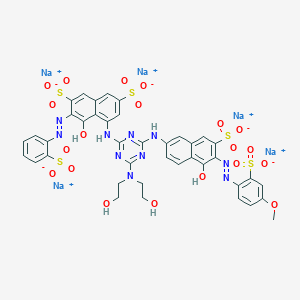
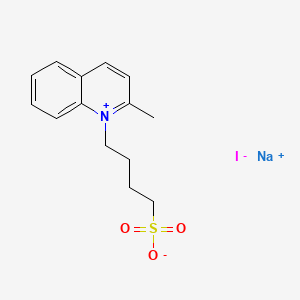
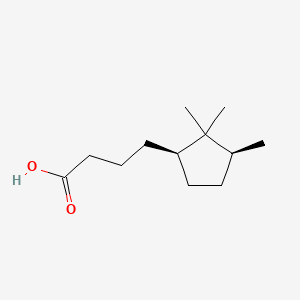
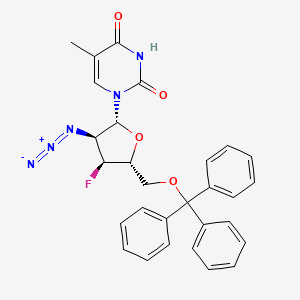
![2-tert-butyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12782149.png)
